N1-(3-chloro-2-methylphenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
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Overview
Description
The compound is a derivative of oxalamide, which is a type of amide. Amides are a class of compounds that have wide applications in pharmaceuticals due to their stability and versatility . The presence of the phenyl and imidazole groups suggests that this compound may have interesting biological activities, as these groups are often found in bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as FT-IR, NMR, and mass spectroscopy . These techniques can provide information about the functional groups present in the compound and their arrangement .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine . The phenyl and imidazole groups could also participate in various reactions .Scientific Research Applications
Antioxidant Properties
The compound’s structure suggests potential antioxidant activity. Researchers have synthesized novel derivatives of this compound by condensing 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . These derivatives were characterized using techniques like FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis. The antioxidant activity was evaluated using the ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods.
Precursors for Active Molecules
1H-Indole-3-carbaldehyde and its derivatives are essential precursors for generating biologically active structures. Their dynamic properties make them valuable in the synthesis of active molecules .
Chemical Synthesis
The compound’s amide and analogues are found in naturally occurring compounds. Their straightforward synthesis via simple chemical reactions makes them attractive for creating novel compounds .
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antioxidant activity .
Mode of Action
It is synthesized through a condensation reaction between 1h-indole carbaldehyde oxime and 2-chloro acetamide derivatives .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antioxidant activity, suggesting they may interact with pathways related to oxidative stress .
Result of Action
Similar compounds have been shown to exhibit antioxidant activity, suggesting they may help to neutralize harmful free radicals in the body .
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-15-17(22)9-5-10-18(15)25-21(28)20(27)24-11-6-13-26-14-12-23-19(26)16-7-3-2-4-8-16/h2-5,7-10,12,14H,6,11,13H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZBISIATMSQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide |
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